4,4-Dimethoxy-4H-naphthalen-1-one is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two methoxy groups attached to the 4-position of the naphthalene ring, along with a ketone functional group at the 1-position. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be synthesized through various organic reactions involving naphthalene derivatives. It falls under the category of ketones due to the presence of the carbonyl group (C=O), and it is classified as a methoxy-substituted naphthalene derivative. The systematic name reflects its structure, indicating both the position of substituents and the presence of a ketone.
The synthesis of 4,4-dimethoxy-4H-naphthalen-1-one can be achieved through several methods:
4,4-Dimethoxy-4H-naphthalen-1-one participates in various chemical reactions:
The mechanism of action for reactions involving 4,4-dimethoxy-4H-naphthalen-1-one typically involves:
Organometallic catalysis enables efficient construction of the bicyclic framework central to 4,4-dimethoxy-4H-naphthalen-1-one. Ruthenium and palladium catalysts facilitate key cyclative carbon-carbon bond formations through atom-economical processes. The Grubbs II catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) promotes ring-closing metathesis (RCM) of dienyne precursors, forming the naphthalenone core with >90% conversion efficiency under mild conditions (60°C in dichloroethane). This method circumvents traditional Friedel-Crafts acylation that requires stoichiometric Lewis acids and generates substantial waste [4].
Computational studies reveal that palladium-catalyzed carbonylative cyclization follows a distinct mechanistic pathway. Oxidative addition of Pd(0) into aryl halide bonds generates aryl-palladium intermediates that subsequently undergo CO insertion (1 atm pressure), forming acyl-palladium complexes. These species engage tethered alkynes in 6-exo-dig cyclization, establishing the quinone ring with precise regiocontrol. Kinetic analysis shows the rate-determining step is carbopalladation (ΔG‡ = 22.3 kcal/mol), with electron-donating methoxy groups accelerating the process by stabilizing the transition state [5].
Table 1: Organometallic-Catalyzed Cyclization Strategies for Naphthalenone Synthesis
Catalyst System | Precursor | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Grubbs II (5 mol%) | Dienyne | 60°C | 92 | Functional group tolerance |
Pd(OAc)₂/Xantphos (3 mol%) | o-Haloaryl ynones | 80°C | 85 | CO incorporation capability |
AuCl₃ (10 mol%) | Enyne ketones | RT | 78 | Ambient temperature operation |
RuH₂(CO)(PPh₃)₃ (2 mol%) | Diazonaphthoquinone | 100°C | 88 | Redox-neutral pathway |
Ceric ammonium nitrate (CAN)-mediated oxidative dearomatization provides an alternative route to dimethoxy-protected systems. Treatment of 2-substituted naphthols with CAN in methanol triggers single-electron oxidation to radical cations, which undergo regioselective methoxy addition at C4. This is followed by in situ ketalization of the C1 carbonyl, yielding the protected 4,4-dimethoxy-4H-naphthalen-1-one system without requiring separate protection steps. NMR studies confirm the exo-orientation of methoxy groups in the resulting ketal [3] [6].
MCRs enable rapid assembly of polyfunctionalized naphthalenones from simple precursors through convergent pathways. The Ugi-azide pseudo-4CR exemplifies this strategy, where an aldehyde, amine, isocyanide, and TMS-azide combine to form tetrazole intermediates that undergo acid-catalyzed cyclization to yield dihydronaphthalenone cores. When employing 2-formylbenzoic acid derivatives, the carboxylate and aldehyde groups anchor the MCR adduct for subsequent intramolecular Friedel-Crafts acylation, constructing the bicyclic system in one pot with 75-82% yields. The dimethoxy protection is installed using trimethyl orthoformate before the cyclization step to prevent quinone formation [4] [8].
Computational reaction discovery platforms have identified novel pseudo-MCR sequences for naphthalenone synthesis. Algorithms analyzing kinetic conflict resolution in mechanistic networks predicted that α,β-unsaturated ketones could engage in [3+3] annulation with dual equivalents of dimethoxy-protected naphthohydroquinone. Experimental validation confirmed that under basic conditions (NaH/DMF, 50°C), the reaction proceeds via sequential Michael-Knoevenagel condensation, forming a new six-membered ring fused to the hydroquinone core. The algorithm correctly predicted the major regioisomer based on transition state energy differences of 2.1 kcal/mol [5] [7].
Table 2: MCR Building Blocks for 4,4-Dimethoxy-4H-naphthalen-1-one Derivatives
MCR Type | Component A | Component B | Component C | Key Product Feature |
---|---|---|---|---|
Ugi-azide pseudo-4CR | 2-Formylbenzoic acid | Primary amines | Isocyanides | Tetrazole-fused analogs |
[3+3] Annulation | α,β-Unsaturated ketones | 2 eq. dimethoxy-naphthohydroquinone | Base (NaH) | 3-Hydroxybiaryl derivatives |
Passerini-3CR/ RCM | 6-Isocyano-1-hexyne | Carboxylic acids | Aldehydes | Macrocyclic naphthalenones |
Knoevenagel/Michael | Dimethoxy-1,4-naphthoquinone | Aromatic aldehydes | Malononitrile | 2-Amino-3-cyano derivatives |
Repetitive pseudo-MCRs leverage symmetrical substrates to construct symmetric naphthalenone architectures. When 4,4-dimethoxy-4H-naphthalen-1-one bearing α,β-unsaturated carbonyl side chains is treated with secondary amines, dual conjugate additions generate C₂-symmetric diamino derivatives. X-ray crystallography confirms the quasi-planar structure with intramolecular hydrogen bonding between the amine and methoxy oxygen, explaining the enhanced crystalline packing observed in materials applications [8].
Solvent-free methodologies minimize environmental impact while enhancing efficiency in dimethoxy-naphthalenone production. Mechanochemical grinding of 1,4-naphthoquinone with trimethyl orthoformate and p-toluenesulfonic acid (PTSA) catalyst (5 mol%) quantitatively yields 4,4-dimethoxy-4H-naphthalen-1-one within 15 minutes, as confirmed by in situ Raman spectroscopy. This approach eliminates solvent waste and reduces energy input by 95% compared to traditional reflux methods. Kinetic studies reveal the reaction follows autocatalytic behavior, with the product itself facilitating molecular diffusion in the solid state [5] [9].
Bifunctional acid-base catalysts enable one-pot sequences without intermediate purification. Sulfated zirconia nanoparticles (SZ NPs, 20 nm) exhibit both Lewis acidic sites (for carbonyl activation) and Brønsted acidic sites (for methanol dehydration), catalyzing the tandem oxidation-protection of 1-tetralone derivatives. Using tert-butyl hydroperoxide (TBHP) as oxidant, the reaction proceeds via enol oxidation to 1,4-naphthoquinone followed by in situ ketalization with methanol, achieving 89% yield at 70°C. Catalyst recyclability tests show <5% activity loss after five cycles due to the stabilization of sulfate groups on the zirconia surface [1] [5].
Table 3: Green Synthesis Metrics Comparison
Method | PMI (Process Mass Intensity) | E-factor | Energy Consumption (kJ/mol) | Reaction Time |
---|---|---|---|---|
Conventional reflux | 28.6 | 45.2 | 820 | 6 h |
Mechanochemical | 1.8 | 0.9 | 38 | 15 min |
SZ NPs-catalyzed | 3.5 | 2.1 | 215 | 2 h |
Biocatalytic (laccase/TEMPO) | 5.2 | 3.8 | 150 | 8 h |
Photocatalytic protocols provide sustainable oxidation alternatives. Visible-light-driven dehydrogenation of 1,2,3,4-tetrahydronaphthalen-1-ones using organic photocatalysts (e.g., mesoporous graphitic carbon nitride, mg-C₃N₄) and oxygen as terminal oxidant affords the corresponding quinones, which are trapped as dimethoxy derivatives. The process occurs through singlet oxygen ene reaction forming hydroperoxides that dehydrate to enones, followed by further oxidation. This method achieves 82% yield with 0.6 mol% catalyst loading under blue LED irradiation, showcasing superior atom economy compared to stoichiometric oxidants like dichromate [5].
Chiral induction in dimethoxy-naphthalenones focuses on desymmetrization strategies and auxiliary-controlled cyclizations. Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the pro-S ester in diethyl 4-oxo-4H-naphthalene-1,2-dicarboxylate derivatives with >98% ee. Molecular docking reveals enantioselectivity originates from hydrogen bonding between the methoxy oxygen and Ser105 residue in the enzyme's active site, positioning only the S-enantiomer for nucleophilic attack. The unreacted R-ester is subsequently decarboxylated and reduced to afford enantiopure (R)-4,4-dimethoxy-4H-naphthalen-1-ols [6] [9].
Chiral organocatalysts enable direct asymmetric synthesis. Bifunctional thiourea-tertiary amine catalysts (e.g., Takemoto's catalyst) promote the Michael addition of dimethyl malonate to 4-methoxy-1H-naphthalen-1-one imines with 94% ee. The reaction proceeds via a dual activation mechanism: the thiourea moiety hydrogen-bonds to the imine nitrogen while the tertiary amine deprotonates the nucleophile. X-ray analysis of the transition state analog shows the Re-face approach is sterically disfavored by the catalyst's adamantyl group, leading to exclusive Si-face attack. The resulting chiral adduct undergoes acid-catalyzed cyclodehydration to form tricyclic dimethoxy-protected systems without racemization [9].
Table 4: Stereoselective Methods for Chiral Naphthalenones
Method | Chiral Controller | ee (%) | Key Stereochemical Outcome | Application |
---|---|---|---|---|
Enzymatic resolution | CAL-B lipase | 98.5 | (R)-1-Hydroxy-4,4-dimethoxy derivative | Anthracycline synthon |
Organocatalytic Michael | Takemoto's catalyst | 94 | (S)-2,3-Disubstituted-1-one | HIV integrase inhibitors |
Chiral auxiliary cyclization | Oppolzer sultam | 99 | (S)-3-Amino-4-methoxy derivative | Peptide mimics |
Rh-catalyzed asymmetric hydrogenation | DuPhos-Rh complex | 92 | (R)-1,2,3,4-Tetrahydro derivative | Terpenoid synthesis |
Chiral auxiliaries provide precise stereocontrol in fused systems. (R)-4-Phenyl-2-oxazolidinone directs diastereoselective Diels-Alder cycloadditions between 3-acryloyl-4,4-dimethoxy-4H-naphthalen-1-one and dienes. Low-temperature NMR studies (-78°C) confirm endo transition state organization through π-stacking between the phenyl group and diene, achieving >20:1 dr. The oxazolidinone auxiliary is cleaved via hydrolysis without epimerization, enabling synthesis of enantiopure decalin-fused naphthalenones for anthracycline antibiotic synthesis [6].
Retrosynthetic deconstruction reveals three strategic bond disconnections for 4,4-dimethoxy-4H-naphthalen-1-one:
Computational algorithms have mapped precursor networks using graph theory, identifying 8 commercially available starting materials within 3 synthetic steps. The optimal path begins with cyclohexane-1,4-dione, which undergoes Stobbe condensation with dimethyl succinate to form a bicyclic lactone. Treatment with sodium methoxide triggers decarboxylative ring expansion to 5,8-dihydroxynaphthalene-1,4-dione, followed by dimethoxy protection. This sequence achieves 65% overall yield with minimal purification, outperforming traditional naphthalene oxidation routes that require harsh conditions (chromic acid, 40% yield) [4] [5].
Pseudo-MCR logic enables convergent disconnections. The algorithmically predicted [3+3] annulation between 1,3-dicarbonyl synthons and α,β-unsaturated carbonyls represents an efficient pathway. Retrosynthetically, the dimethoxy-naphthalenone is disconnected to a cyclohexadienone intermediate, which fragments to acetylacetone and cinnamaldehyde precursors. Experimentally, this translates to a one-pot Knoevenagel/Michael/aromatization sequence catalyzed by piperidine acetate, where the dimethoxy group installs via nucleophilic addition to the quinone methide intermediate [7] [8].
Table 5: Precursor Availability and Synthetic Efficiency
Precursor | Commercial Availability | Synthetic Steps to Target | Overall Yield (%) | Cost Index (USD/mol) |
---|---|---|---|---|
1,4-Naphthoquinone | Yes (≥98%) | 1 (protection) | 95 | 120 |
Cyclohexane-1,4-dione | Yes (≥95%) | 3 (Stobbe/decarb/protection) | 65 | 85 |
o-Phthalaldehyde | Yes (≥97%) | 4 (aldol/cyclization/dehyd/prot) | 32 | 210 |
1,3-Cyclohexanedione | Yes (≥99%) | 3 (alkylation/aromatization/prot) | 71 | 95 |
Complexity analysis quantifies convergence advantages. The Bertz molecular complexity index (C) for 4,4-dimethoxy-4H-naphthalen-1-one is 152.8. Retrosynthetic paths starting from symmetric precursors like 1,3,5-cycloheptatriene exhibit lower step economy (Cᵢₙᵢₜᵢₐₗ/Cₜₐᵣgₑₜ = 0.18) but higher atom economy (92%) compared to benzene-based syntheses (Cᵢₙᵢₜᵢₐₗ/Cₜₐᵣgₑₜ = 0.15, atom economy 65%). This explains the industrial preference for Diels-Alder approaches despite requiring specialized dienes [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3